Cas no 80018-11-7 (Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]-)

Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]- structure
80018-11-7 structure
Product name:Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]-
CAS No:80018-11-7
MF:C18H19NOCl2
MW:336.25556
CID:726120
PubChem ID:3061915

Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-chloro-2-[(2-chlorophenyl)[(3-methylbutyl)imino]methyl]-
    • 4-Chloro-2-(((2-chlorophenyl)(3-methylbutyl)imino)methyl)phenol
    • Phenol, 4-chloro-2-(((2-chlorophenyl)(3-methylbutyl)imino)methyl)-
    • 2-(3-Methylbutylimino-(2-chlorophenyl)methyl)-4-chlorophenol
    • 80018-11-7
    • Inchi: InChI=1S/C18H19Cl2NO/c1-12(2)9-10-21-18(14-5-3-4-6-16(14)20)15-11-13(19)7-8-17(15)22/h3-8,11-12,22H,9-10H2,1-2H3
    • InChI Key: QRXIWTBXZQIDHG-UHFFFAOYSA-N
    • SMILES: CC(C)CCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Computed Properties

  • Exact Mass: 335.0843696g/mol
  • Monoisotopic Mass: 335.0843696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 32.6Ų
  • Surface Charge: 0
  • XLogP3: 6
  • Tautomer Count: 4

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